molecular formula C8H12N2O B13562949 2-Amino-2-(pyridin-3-yl)propan-1-ol

2-Amino-2-(pyridin-3-yl)propan-1-ol

Cat. No.: B13562949
M. Wt: 152.19 g/mol
InChI Key: AMWJHIDFMPIQHN-UHFFFAOYSA-N
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Description

2-Amino-2-(pyridin-3-yl)propan-1-ol is an organic compound with the molecular formula C8H12N2O. It is a derivative of pyridine and contains both an amino group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(pyridin-3-yl)propan-1-ol typically involves the reaction of pyridine derivatives with appropriate reagents. One common method is the reductive amination of 3-pyridinecarboxaldehyde with ammonia or an amine, followed by reduction with a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(pyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-2-(pyridin-3-yl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent in drug development.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Amino-2-(pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(pyridin-2-yl)propan-1-ol
  • 2-Amino-3-(pyridin-4-yl)propan-1-ol
  • 3-Amino-3-(pyridin-2-yl)propan-1-ol

Uniqueness

2-Amino-2-(pyridin-3-yl)propan-1-ol is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. The position of the amino and hydroxyl groups allows for distinct interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-amino-2-pyridin-3-ylpropan-1-ol

InChI

InChI=1S/C8H12N2O/c1-8(9,6-11)7-3-2-4-10-5-7/h2-5,11H,6,9H2,1H3

InChI Key

AMWJHIDFMPIQHN-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=CN=CC=C1)N

Origin of Product

United States

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